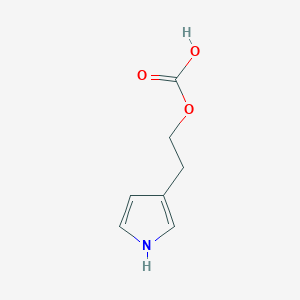
1-(5-Propylpyrrolidin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Propylpyrrolidin-3-yl)ethanone is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility
准备方法
The synthesis of 1-(5-Propylpyrrolidin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-propylpyrrolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
化学反应分析
1-(5-Propylpyrrolidin-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, oxidation of the compound can be achieved using reagents such as potassium permanganate or chromium trioxide, leading to the formation of the corresponding carboxylic acid. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride and alkyl halides to introduce different functional groups onto the pyrrolidine ring.
科学研究应用
1-(5-Propylpyrrolidin-3-yl)ethanone has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmacological agent due to its ability to interact with various biological targets. In medicine, it is investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent. Additionally, the compound has applications in the industry, where it is used as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 1-(5-Propylpyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release of neurotransmitters and altering neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
1-(5-Propylpyrrolidin-3-yl)ethanone can be compared to other similar compounds, such as pyrrolidine derivatives and other nitrogen-containing heterocycles. Similar compounds include pyrrolidine, pyrrolidin-2-one, and pyrrolidin-2,5-dione. These compounds share structural similarities but may differ in their biological activity and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which can influence its interaction with biological targets and its overall pharmacological profile.
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
1-(5-propylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-3-4-9-5-8(6-10-9)7(2)11/h8-10H,3-6H2,1-2H3 |
InChI 键 |
FBHSJGHAMKZNSF-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(CN1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
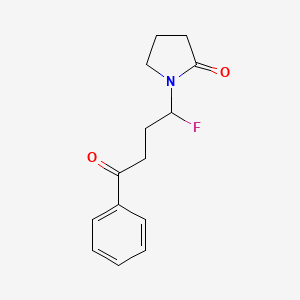
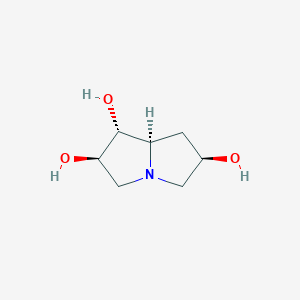
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
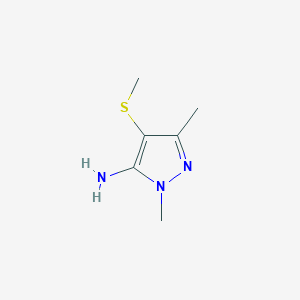
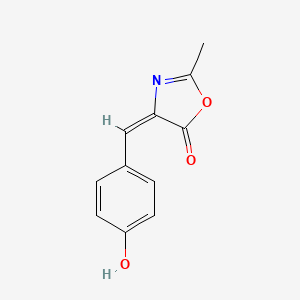
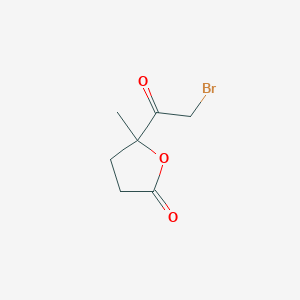
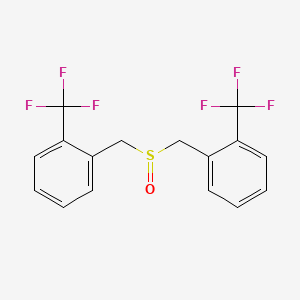
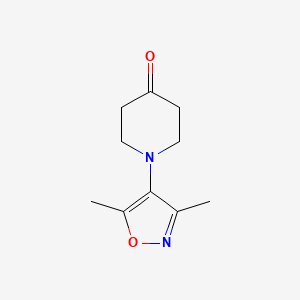

![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)
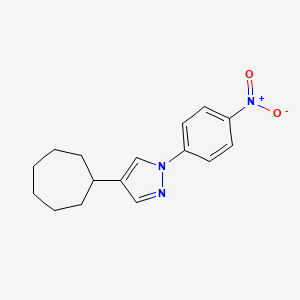
![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)
